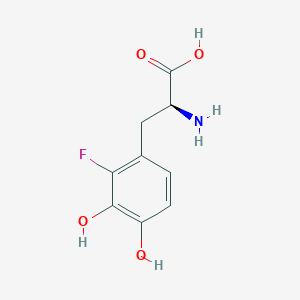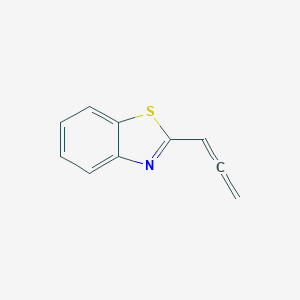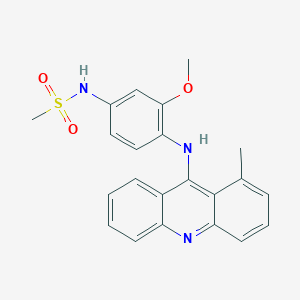
1-Methylamsacrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylamsacrine, also known as MAM, is a synthetic compound that belongs to the class of acridine derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer research. In
Mécanisme D'action
The exact mechanism of action of 1-Methylamsacrine is not fully understood. However, it has been proposed that it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 1-Methylamsacrine can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
1-Methylamsacrine has been shown to have several biochemical and physiological effects. It has been found to induce DNA damage and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methylamsacrine in lab experiments is its ability to inhibit the growth of various cancer cell lines. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, one of the limitations of using 1-Methylamsacrine is its toxicity. It has been found to be toxic to normal cells at high concentrations, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 1-Methylamsacrine. One direction is to further investigate its mechanism of action. Understanding how it inhibits the activity of topoisomerase II can provide insights into its potential use as a chemotherapeutic agent. Additionally, further studies can be conducted to determine the optimal dosage and administration of 1-Methylamsacrine to minimize its toxicity. Furthermore, studies can be conducted to investigate its potential use in combination with other chemotherapeutic agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 1-Methylamsacrine involves the reaction of 2,4-dimethylquinoline with 1,2,3,4-tetrahydroacridine in the presence of a catalyst. This reaction results in the formation of 1-Methylamsacrine, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
1-Methylamsacrine has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. These findings suggest that 1-Methylamsacrine has the potential to be used as a chemotherapeutic agent.
Propriétés
Numéro CAS |
102941-25-3 |
|---|---|
Nom du produit |
1-Methylamsacrine |
Formule moléculaire |
C22H21N3O3S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-[3-methoxy-4-[(1-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24) |
Clé InChI |
XLHLDHWNJBUAON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
SMILES canonique |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Autres numéros CAS |
102941-25-3 |
Synonymes |
1-methylamsacrine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



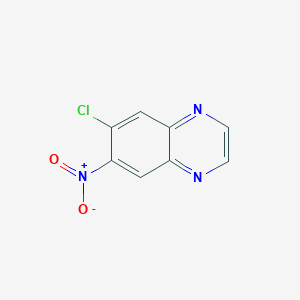
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
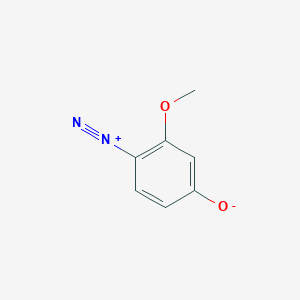
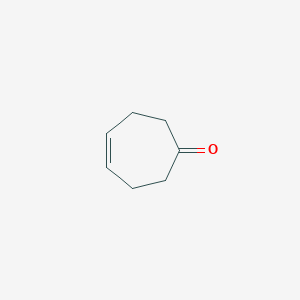
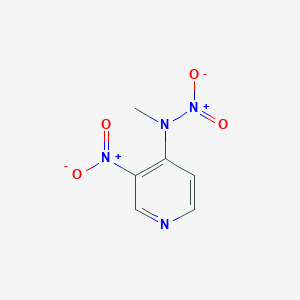
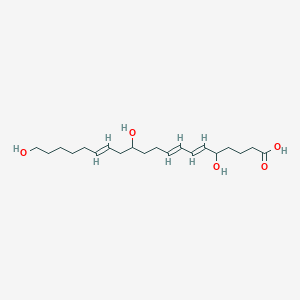
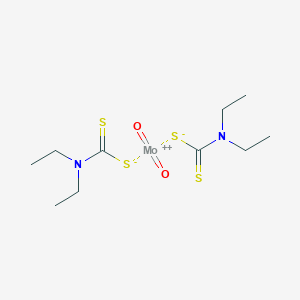
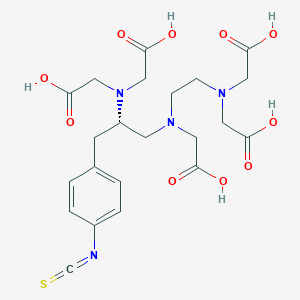
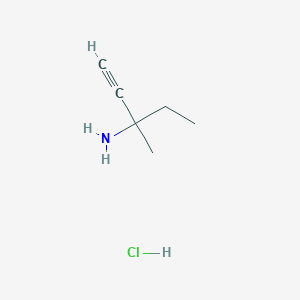
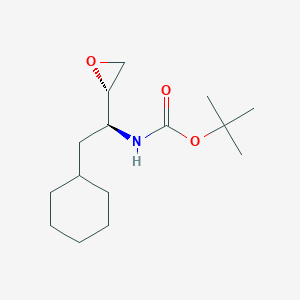
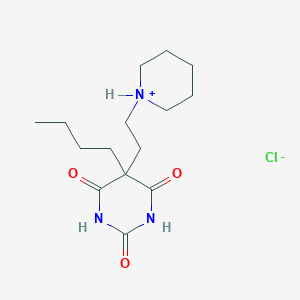
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
